molecular formula C6H14N2O B1588538 (4-Methylmorpholin-3-yl)methanamine CAS No. 68431-71-0

(4-Methylmorpholin-3-yl)methanamine

Cat. No. B1588538
CAS RN: 68431-71-0
M. Wt: 130.19 g/mol
InChI Key: SDKGAFHSAMMJKY-UHFFFAOYSA-N
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Description

“(4-Methylmorpholin-3-yl)methanamine” is a chemical compound with the CAS Number: 68431-71-0 . Its molecular formula is C6H14N2O .


Molecular Structure Analysis

The molecular structure of “(4-Methylmorpholin-3-yl)methanamine” is represented by the formula C6H14N2O . This indicates that it contains 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“(4-Methylmorpholin-3-yl)methanamine” has a molecular weight of 130.18800 . It has a density of 0.977g/cm3 . The boiling point is 188.662ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : (4-Methylmorpholin-3-yl)methanamine and its derivatives have been synthesized through various methods. For instance, one compound was synthesized using a polyphosphoric acid condensation route and characterized using FT-IR, DSC, NMR, and mass spectrometric techniques (Shimoga, Shin & Kim, 2018).

Catalysis and Chemical Reactions

  • Catalysis in Transfer Hydrogenation Reactions : Certain derivatives of (4-Methylmorpholin-3-yl)methanamine, such as (4-Phenylquinazolin-2-yl)methanamine, have been used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes have demonstrated effectiveness in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency (TOF) values (Karabuğa, Bars, Karakaya & Gümüş, 2015).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxicity in Red Light : Iron(III) complexes involving derivatives of (4-Methylmorpholin-3-yl)methanamine displayed significant photocytotoxicity in red light to various cell lines, indicating potential applications in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah & Chakravarty, 2014).

Anticonvulsant Potential

  • Potential Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of (4-Methylmorpholin-3-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds in this series showed promising results in seizure protection (Pandey & Srivastava, 2011).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : New quinoline derivatives carrying a (4-Methylmorpholin-3-yl)methanamine moiety demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).

Biofuel Production

  • Biofuel Production : A study investigated the use of an ionic liquid derivative of (4-Methylmorpholin-3-yl)methanamine for improving methyl ester yields in biodiesel production. The study demonstrated an efficient and cost-effective route for biodiesel production (Lin, Yang, Chen, Tu & Lin, 2013).

Safety And Hazards

The safety data sheet for “(4-Methylmorpholin-3-yl)methanamine” indicates that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

(4-methylmorpholin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKGAFHSAMMJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439155
Record name (4-methylmorpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylmorpholin-3-yl)methanamine

CAS RN

68431-71-0
Record name (4-methylmorpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylmorpholin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kilian, M Ozenil, M Millard, D Fürtös… - Pharmaceuticals, 2022 - mdpi.com
Due to their important role in mediating a broad range of physiological functions, muscarinic acetylcholine receptors (mAChRs) have been a promising target for therapeutic and …
Number of citations: 4 www.mdpi.com

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